molecular formula C12H10BrNO2 B11840984 Ethyl 7-Bromoisoquinoline-1-carboxylate

Ethyl 7-Bromoisoquinoline-1-carboxylate

Cat. No.: B11840984
M. Wt: 280.12 g/mol
InChI Key: CBTQZJGIFLXBQI-UHFFFAOYSA-N
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Description

Ethyl 7-Bromoisoquinoline-1-carboxylate (CAS 1823278-31-4) is a small molecule with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . As a brominated isoquinoline derivative, it serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The bromine substituent at the 7-position makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are widely used to introduce structural diversity into the core isoquinoline scaffold . Isoquinoline alkaloids and their synthetic analogues are a significant class of compounds studied for their diverse biological activities. Research into similar structures has indicated potential in areas such as antibacterial and anti-tumor applications . Furthermore, isoquinoline derivatives have been investigated as key components in the development of inhibitors for various biological targets; for instance, some are explored as PERK inhibitors for potential therapeutic applications in diseases like cancer and neurodegenerative disorders . This compound is intended for research purposes as a chemical building block to aid in the exploration of new pharmacologically active molecules and the study of structure-activity relationships (SAR). This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 7-bromoisoquinoline-1-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-7-9(13)4-3-8(10)5-6-14-11/h3-7H,2H2,1H3

InChI Key

CBTQZJGIFLXBQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of Ethyl 7 Bromoisoquinoline 1 Carboxylate

Strategic Approaches to the Isoquinoline (B145761) Core Structure

The construction of the fundamental isoquinoline ring system is the central challenge in the synthesis of Ethyl 7-Bromoisoquinoline-1-carboxylate. Methodologies for this purpose are diverse, generally involving the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring. These strategies can be broadly categorized into classical cyclization reactions, which often rely on strong acids and high temperatures, and contemporary methods that utilize transition metal catalysts to achieve the transformation under milder conditions.

Classical and Contemporary Annulation Reactions for Isoquinoline Synthesis

For over a century, a set of named reactions has formed the bedrock of isoquinoline synthesis. These methods, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, are defined by the intramolecular cyclization of acyclic precursors onto an aromatic ring. While foundational, they are often limited by the requirement for electron-rich aromatic systems and sometimes harsh reaction conditions.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. nrochemistry.comwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. wikipedia.orgjk-sci.com The reaction is an electrophilic aromatic substitution, and its success is often dependent on the presence of electron-donating groups on the benzene ring. nrochemistry.com

In a potential synthesis of this compound, the key starting material would be an N-acylated-β-(3-bromophenyl)ethylamine derivative. The cyclization is typically promoted by condensing agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comwikipedia.org The cyclization would preferentially occur at the position para to the bromine atom, leading to the desired 7-bromo substitution pattern. Subsequent dehydrogenation, often accomplished using palladium on carbon (Pd/C) or sulfur, would yield the aromatic isoquinoline core.

Two primary mechanisms are proposed for this reaction: one proceeding through a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. nrochemistry.comwikipedia.org The prevailing pathway is influenced by the specific reaction conditions. nrochemistry.com

Table 1: Key Features of the Bischler-Napieralski Reaction

FeatureDescription
Starting Material β-arylethylamide
Key Transformation Intramolecular electrophilic cyclization
Common Reagents POCl₃, P₂O₅, Polyphosphoric acid (PPA) wikipedia.org
Initial Product 3,4-Dihydroisoquinoline jk-sci.com
Final Step Oxidation/Dehydrogenation to form the isoquinoline

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This process involves two main stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), and second, the acid-promoted ring closure to furnish the isoquinoline. organicreactions.orgthermofisher.com

To apply this method to the synthesis of this compound, one would start with 3-bromobenzaldehyde. The C1 carbon and the nitrogen atom of the isoquinoline ring are provided by an aminoacetal, such as aminoacetaldehyde diethyl acetal (B89532). The crucial ester group at the C1 position would need to be introduced, potentially by using a more complex aminoacetal derived from a glyoxylate. The cyclization step typically requires a strong acid, such as concentrated sulfuric acid, and heating. wikipedia.orgthermofisher.com The versatility of the Pomeranz-Fritsch synthesis allows for the preparation of isoquinolines with substitution patterns that can be difficult to access through other classical methods. organicreactions.org

Table 2: Summary of the Pomeranz-Fritsch Reaction

FeatureDescription
Starting Materials Benzaldehyde (or aryl ketone) and an aminoacetaldehyde acetal chem-station.com
Key Intermediate Benzalaminoacetal (Schiff base)
Catalyst Strong protic or Lewis acids (e.g., H₂SO₄, TFAA) wikipedia.org
Product Substituted Isoquinoline

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. wikipedia.orgyoutube.com This reaction is fundamentally a special case of the Mannich reaction. wikipedia.org To obtain the target aromatic isoquinoline, the resulting 1,2,3,4-tetrahydroisoquinoline (B50084) intermediate must undergo a subsequent oxidation step.

For the synthesis of the target compound, a β-(3-bromophenyl)ethylamine would be reacted with an α-keto ester, such as ethyl glyoxylate. This condensation, typically catalyzed by a protic acid like hydrochloric acid or trifluoroacetic acid, forms an initial iminium ion which is the key electrophile for the ring-closing step. wikipedia.orgresearchgate.net While highly effective for electron-rich systems like indoles, the reaction with less nucleophilic phenyl rings often requires harsher conditions, such as stronger acids and higher temperatures. wikipedia.org The final aromatization of the tetrahydroisoquinoline product would complete the synthesis.

Table 3: Overview of the Pictet-Spengler Reaction for Isoquinoline Synthesis

FeatureDescription
Starting Materials β-arylethylamine and a carbonyl compound (aldehyde or ketone) wikipedia.org
Key Transformation Condensation followed by intramolecular electrophilic cyclization
Common Catalysts Protic acids (HCl, TFA), Lewis acids researchgate.net
Initial Product 1,2,3,4-Tetrahydroisoquinoline
Final Step Oxidation/Aromatization

Modern Catalyst-Mediated Cyclization and Annulation Strategies

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including isoquinolines. These methods offer advantages such as milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation that are inaccessible through classical approaches.

For the synthesis of this compound, a plausible route could involve the palladium-catalyzed coupling of an appropriate ketone enolate with a 2,4-dibromobenzaldehyde (B1584873) derivative. The subsequent cyclization with an ammonia (B1221849) source would construct the isoquinoline ring. Another powerful palladium-catalyzed method is the C-H activation/annulation of N-methoxy benzamides with esters, which can afford substituted hydroisoquinolones that can be further elaborated. mdpi.com These modern catalytic systems offer a convergent and flexible approach to highly substituted isoquinolines. nih.gov

Table 4: Selected Palladium-Catalyzed Isoquinoline Syntheses

StrategyKey ReagentsDescriptionReference
Enolate Arylation/Cyclization Aryl halide, Ketone, Pd catalyst, Ligands, BaseForms a 1,5-dicarbonyl intermediate via α-arylation, followed by cyclization with an ammonia source. nih.govrsc.org
C-H Activation/Annulation N-methoxybenzamide, 2,3-allenoic acid esters, Pd(CH₃CN)₂Cl₂Direct annulation via C-H activation to form 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com
Carbonylative Synthesis Formic acid (CO source), Pd catalystDomino carbopalladation/carbonylation reaction to synthesize isoquinoline-1,3-diones. d-nb.info
Copper-Catalyzed Approaches

Copper-catalyzed reactions are pivotal in the synthesis of isoquinoline and isoquinolin-1-one scaffolds, which are precursors to the target molecule. sci-hub.ruresearchgate.net These methods are valued for their efficiency and practicality, often utilizing readily available starting materials. One prominent strategy involves the copper-catalyzed annulation of ketones with 2-halobenzamides to furnish isoquinolin-1(2H)-ones. sci-hub.ru Another approach is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can be conducted in water, highlighting the move toward more environmentally benign synthetic processes. semanticscholar.orgrsc.org

These reactions typically proceed under mild conditions and demonstrate good tolerance for a variety of functional groups. semanticscholar.org The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. For instance, in the coupling of 2-bromobenzamide (B1207801) with acetophenone, Copper(I) bromide (CuBr) with Cesium carbonate (Cs2CO3) in Dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly effective. sci-hub.ru

Table 1: Overview of Copper-Catalyzed Synthesis of Isoquinoline Scaffolds

Catalyst Base Solvent Temperature (°C) Starting Materials Product Type Yield (%)
CuBr Cs2CO3 DMSO 80 2-Bromobenzamide, Acetophenone Isoquinolin-1(2H)-one 90

Installation of the 7-Bromo Substituent and 1-Carboxylate Ester Functionality

The introduction of the bromine atom at the C-7 position and the formation of the ethyl ester at the C-1 position require distinct and highly selective chemical transformations.

Regioselective Bromination Techniques on Isoquinoline Scaffolds

Achieving regioselective bromination on the isoquinoline ring is a significant synthetic challenge, as direct electrophilic substitution on the parent isoquinoline molecule predominantly occurs at the C-5 position. thieme-connect.comresearchgate.netthieme-connect.com Therefore, obtaining the 7-bromo isomer often necessitates building the isoquinoline ring from a starting material that already contains a bromine atom at the desired position. However, various techniques have been developed to control the regioselectivity of halogenation on the pre-formed isoquinoline scaffold.

Directed C-H functionalization has emerged as a powerful strategy for achieving high regioselectivity in halogenation reactions. These methods utilize a directing group temporarily installed on the molecule to guide the halogenating agent to a specific C-H bond. For instance, rhodium(III)-catalyzed directed C-H bromination of 2-aryl isoquinolines has been shown to be highly efficient. researchgate.net While this specific example may lead to different isomers, the underlying principle of using a directing group to overcome the inherent reactivity patterns of the heterocyclic system is a key modern strategy. In the context of 8-aminoquinoline (B160924) amides, copper-promoted C5-selective bromination has been achieved, showcasing how a coordinating group can direct the halogenation to a specific site. beilstein-journals.org

The choice of the brominating agent and the reaction conditions, particularly the acidity of the medium, profoundly influences the outcome of the reaction. thieme-connect.comthieme-connect.com For the bromination of isoquinoline, a variety of bromine sources have been investigated, including N-Bromosuccinimide (NBS), N,N'-dibromoisocyanuric acid (DBI), and molecular bromine (Br2). thieme-connect.comgoogle.com

Performing the reaction in a strong acid like concentrated sulfuric acid (H2SO4) deactivates the isoquinoline ring through N-protonation, which enhances the selectivity of the electrophilic attack. thieme-connect.com Studies have shown that using NBS in concentrated H2SO4 or DBI in trifluoromethanesulfonic acid (CF3SO3H) can lead to highly regioselective monobromination, yielding 5-bromoisoquinoline (B27571). thieme-connect.comresearchgate.net The relative reactivity of these agents has been established as DBI > NBS. google.com Temperature control is also critical; maintaining a low temperature (e.g., below -15 °C) is important for achieving high selectivity. google.com

Table 2: Comparison of Brominating Agents for Isoquinoline

Brominating Agent Acid Temperature Primary Product Reference
N-Bromosuccinimide (NBS) H2SO4 Room Temp to 60°C 5-Bromoisoquinoline thieme-connect.com
N,N'-dibromoisocyanuric acid (DBI) CF3SO3H -20°C to -15°C 5-Bromoisoquinoline thieme-connect.comthieme-connect.com

Esterification of Isoquinoline-1-carboxylic Acids

The final step in synthesizing the title compound involves the conversion of an isoquinoline-1-carboxylic acid intermediate into its corresponding ethyl ester.

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. wvu.edumasterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process. organic-chemistry.org To drive the reaction toward the formation of the ester product, an excess of the alcohol (in this case, ethanol) is typically used as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a catalyst, such as sulfuric acid or tosic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com This method is broadly applicable to a wide range of carboxylic acids, including heteroaromatic ones like isoquinoline-1-carboxylic acid.

Table 3: Typical Conditions for Fischer Esterification

Carboxylic Acid Alcohol Acid Catalyst Key Condition Product
Alternative Esterification Protocols

While the classic Fischer-Speier esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method, several alternative protocols can be employed, particularly when the substrate is sensitive to harsh acidic conditions or to drive the reaction to completion. lab-chemicals.com

One such alternative is the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in peptide synthesis, can facilitate the formation of an ester bond under mild conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride. The acid chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethanol (B145695), typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ethyl ester. This method is often high-yielding but requires an additional synthetic step.

For substrates where mild conditions are paramount, enzymatic catalysis presents a green and highly selective alternative. Lipases, for instance, can catalyze esterification reactions in organic solvents with high efficiency and selectivity, minimizing the formation of byproducts.

Furthermore, solid-phase catalysts, such as acidic resins (e.g., Amberlyst-15), can be utilized. These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, simplifying the work-up procedure and allowing for catalyst recycling.

Finally, transesterification offers a route where an existing ester is converted to another. While less direct for the synthesis from a carboxylic acid, it can be a useful method in certain synthetic strategies.

A summary of common esterification methods is presented in the table below.

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationCarboxylic acid, Ethanol, Strong acid (e.g., H₂SO₄)RefluxSimple, inexpensive reagentsEquilibrium reaction, harsh conditions may not be suitable for all substrates
Coupling Reagent MediatedCarboxylic acid, Ethanol, Coupling agent (e.g., DCC, DIC)Mild, room temperatureHigh yields, mild conditionsStoichiometric amounts of coupling agent required, byproduct removal can be challenging
Acid Chloride FormationCarboxylic acid, SOCl₂ or (COCl)₂, Ethanol, Base (e.g., pyridine)Typically two steps, mild to moderate temperaturesHigh yielding, irreversibleRequires preparation of the acid chloride intermediate
Enzymatic CatalysisCarboxylic acid, Ethanol, LipaseMild, specific temperature and pHHigh selectivity, environmentally friendlyEnzymes can be expensive, slower reaction rates
Solid-Phase CatalysisCarboxylic acid, Ethanol, Acidic resin (e.g., Amberlyst-15)Moderate temperaturesEasy catalyst removal and recyclingMay have lower activity than homogeneous catalysts

Specific Synthetic Routes to this compound and its Analogues

Reported Syntheses of this compound

A key intermediate in this proposed synthesis is 7-bromoisoquinoline (B118868). The synthesis of 7-bromoisoquinoline has been reported, often starting from commercially available precursors. One common approach is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org However, this method can sometimes lead to mixtures of isomers and low yields. wikipedia.org An alternative and potentially more regioselective method involves a diazotization-bromination sequence starting from 7-aminoisoquinoline. wikipedia.org

Once 7-bromoisoquinoline is obtained, the introduction of a carboxyl group at the 1-position can be achieved through the Reissert reaction. myskinrecipes.com This reaction involves the treatment of the isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). myskinrecipes.com Subsequent hydrolysis of the Reissert compound under acidic or basic conditions yields the corresponding isoquinoline-1-carboxylic acid. myskinrecipes.com

The final step in the synthesis is the esterification of 7-bromoisoquinoline-1-carboxylic acid with ethanol to yield the target compound, this compound. This can be accomplished using one of the esterification protocols discussed in section 2.2.2.2., with the Fischer-Speier method being a straightforward option.

The proposed synthetic pathway is outlined below:

Step 1: Synthesis of 7-Bromoisoquinoline (via a suitable method, e.g., from 7-aminoisoquinoline).

Step 2: Formation of the Reissert Compound from 7-bromoisoquinoline.

Step 3: Hydrolysis to 7-Bromoisoquinoline-1-carboxylic acid.

Step 4: Esterification to this compound.

Comparison with Synthesis of Positional Isomers (e.g., Ethyl 6-bromoisoquinoline-1-carboxylate, Ethyl 7-bromoquinoline-3-carboxylate)

The synthetic strategies for positional isomers of this compound often involve different starting materials and cyclization strategies, dictated by the desired substitution pattern.

Ethyl 6-bromoisoquinoline-1-carboxylate: The synthesis of this isomer would likely start from a precursor where the bromine atom is already in the desired position on the benzene ring. For instance, a plausible starting material would be 4-bromo-2-methylaniline, which can be elaborated and cyclized to form the isoquinoline core. The carboxylate group at the 1-position would then be introduced, potentially through a Reissert reaction on the 6-bromoisoquinoline (B29742) intermediate.

Ethyl 7-bromoquinoline-3-carboxylate: It is important to note that this is a quinoline (B57606), not an isoquinoline, which fundamentally alters the synthetic approach. The synthesis of the quinoline core is often achieved through methods like the Combes quinoline synthesis or the Gould-Jacobs reaction. For ethyl 7-bromoquinoline-3-carboxylate, a likely starting material would be a 3-bromoaniline (B18343) derivative which is then condensed with a suitable three-carbon component, such as diethyl ethoxymethylenemalonate, to construct the quinoline ring system with the desired ester functionality at the 3-position. sigmaaldrich.com

The following table provides a comparative overview of the synthetic approaches for these isomers.

CompoundCore StructurePlausible Starting MaterialsKey Synthetic Strategy
This compoundIsoquinoline7-Aminoisoquinoline or a suitably substituted benzaldehyde and aminoacetalFormation of 7-bromoisoquinoline followed by Reissert reaction and esterification
Ethyl 6-Bromoisoquinoline-1-carboxylateIsoquinoline4-Bromo-2-methylaniline derivativeConstruction of the 6-bromoisoquinoline ring followed by functionalization at C1
Ethyl 7-Bromoquinoline-3-carboxylateQuinoline3-Bromoaniline derivative and diethyl ethoxymethylenemalonateGould-Jacobs reaction or similar quinoline synthesis to directly install the C3-carboxylate

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound would focus on maximizing the yield and purity at each step of the proposed synthetic route.

For the synthesis of the 7-bromoisoquinoline intermediate, if a Pomeranz-Fritsch approach is used, optimization would involve screening different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, Lewis acids), reaction temperatures, and times to favor the desired 7-bromo isomer and minimize the formation of other isomers. The choice of solvent can also significantly impact the reaction outcome.

In the Reissert reaction , the choice of acyl chloride and cyanide source, as well as the reaction solvent and temperature, are critical parameters. The use of phase-transfer catalysts can sometimes improve the yields of Reissert compound formation by facilitating the transport of the cyanide anion into the organic phase.

The hydrolysis of the Reissert compound to the carboxylic acid needs to be carefully controlled to avoid decarboxylation or other side reactions. The concentration of the acid or base used for hydrolysis, along with the reaction temperature and duration, are key variables to optimize.

Finally, for the esterification step, if the Fischer-Speier method is employed, using a large excess of ethanol can drive the equilibrium towards the product. The choice and concentration of the acid catalyst, as well as the removal of water formed during the reaction (e.g., using a Dean-Stark apparatus), are crucial for achieving high conversion to the ester. If alternative esterification methods are used, optimization would involve screening different coupling reagents, bases, and solvents to find the most efficient conditions.

Systematic optimization of these parameters at each stage is essential for developing a robust and high-yielding synthesis of this compound.

Reactivity and Advanced Chemical Transformations of Ethyl 7 Bromoisoquinoline 1 Carboxylate

Reactions at the Bromine Atom: Cross-Coupling Chemistry

The bromine atom at the C-7 position of the ethyl 7-bromoisoquinoline-1-carboxylate scaffold serves as a versatile handle for introducing molecular complexity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of novel isoquinoline (B145761) derivatives with tailored electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. researchgate.net For a substrate like this compound, the electron-deficient nature of the isoquinoline ring system and the presence of the C-Br bond make it an ideal candidate for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative. wikipedia.org First reported by Akira Suzuki in 1979, this reaction is celebrated for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts. wikipedia.orgorganic-chemistry.org

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to 7-aryl or 7-vinyl isoquinoline derivatives. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand. nih.gov A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. yonedalabs.com

Representative Research Findings:

While specific studies on this compound are not prevalent in readily available literature, extensive research on analogous bromoisoquinoline and related bromo-heterocyclic systems demonstrates the feasibility and versatility of the Suzuki-Miyaura coupling. For instance, the coupling of various aryl bromides with arylboronic acids is routinely achieved with high efficiency using catalysts composed of palladium acetate and bulky, electron-rich phosphine ligands like SPhos. nih.gov These systems are known for their high activity, allowing for low catalyst loadings and broad substrate scope, including heteroaryl chlorides. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
Aryl Bromide SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Generic Bromo-HeterocyclePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
Generic Bromo-Heterocycle4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90Good-Excellent
7-BromoquinazolineAniline-functionalized phenylboronic acidPd(OAc)₂K₂CO₃TolueneRefluxGood

The Stille coupling is another pivotal palladium-catalyzed reaction for C-C bond formation, involving the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.org This tolerance makes the Stille coupling particularly valuable in the synthesis of complex molecules. uwindsor.ca However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The reaction mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, coupling with various aryl-, heteroaryl-, or vinylstannanes can introduce diverse substituents at the C-7 position. Ligands such as triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃) are commonly employed, and the addition of copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Representative Research Findings:

The Stille reaction has been successfully applied to complex heterocyclic systems. For example, in a model study toward the total synthesis of the natural product TMC-95A, a Stille coupling was effectively used to connect a 7-iodoisatin derivative with a stannylated tyrosine derivative. orgsyn.org This demonstrates the reaction's utility in forging bonds between two complex, functionalized heterocyclic fragments. The reaction conditions often involve catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. harvard.edu

Table 2: Exemplary Conditions for Stille Coupling of Bromo/Iodo-Heterocycles
Halide SubstrateOrganostannane PartnerCatalyst SystemAdditiveSolventTemperature (°C)Yield (%)
7-Iodoisatin derivativeStannyl tyrosine derivativePd₂(dba)₃ / P(furyl)₃-DMF6071
Generic Aryl BromideVinyltributyltinPd(PPh₃)₄-Toluene100High
Generic Aryl IodideAryl tributylstannanePd₂(dba)₃ / AsPh₃CuIDMF6055

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.org Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has become the premier method for synthesizing aryl amines, which are prevalent structures in pharmaceuticals and electronic materials. mychemblog.com The reaction is highly versatile, accommodating a wide range of primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product. mychemblog.com The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction, as it facilitates both the oxidative addition and the final reductive elimination step. youtube.com

Representative Research Findings:

The Buchwald-Hartwig amination has proven effective for the functionalization of various brominated nitrogen-containing heterocycles. A notable large-scale application involved the coupling of 6-bromoisoquinoline-1-carbonitrile (B1380134) with an amino alcohol, demonstrating the reaction's robustness and utility in complex pharmaceutical synthesis. organic-synthesis.com Similarly, N-substituted 4-bromo-7-azaindoles have been successfully coupled with a variety of amines using a catalyst system of Pd₂(dba)₃ and the ligand Xantphos with cesium carbonate as the base in dioxane. beilstein-journals.org These examples underscore the potential of this methodology for the amination of this compound.

Table 3: Exemplary Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
Bromo-HeterocycleAmine PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol9094 (on 2.5 kg scale)
N-Boc-4-bromo-7-azaindoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10092
N-PMB-4-bromo-7-azaindolePiperidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10094

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for creating substituted olefins and has found extensive use in organic synthesis. organic-chemistry.org The reaction typically proceeds with high trans stereoselectivity. organic-chemistry.org

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the palladium-carbon bond. libretexts.org The final step is a β-hydride elimination, which forms the double bond of the product and regenerates a palladium hydride species. This species, in the presence of the base, regenerates the active Pd(0) catalyst to complete the cycle. libretexts.orgliverpool.ac.uk

Representative Research Findings:

The Heck reaction is well-suited for modifying heteroaromatic systems. For instance, 5-bromoisoquinoline (B27571) has been successfully coupled with fluorous alkenes using a palladium(II) acetate catalyst, tetrabutylammonium (B224687) bromide (n-Bu₄N⁺Br⁻) as an additive, and sodium acetate as the base in a DMF/THF solvent mixture. researchgate.net This highlights the reaction's applicability to the isoquinoline core. The reaction conditions are often robust and can be performed without rigorous exclusion of air or moisture. researchgate.net This methodology allows for the introduction of various alkenyl groups at the C-7 position of the isoquinoline ring, leading to the synthesis of styrenyl-type derivatives.

Table 4: Exemplary Conditions for the Heck Reaction with Bromo-Heterocycles
Bromo-HeterocycleAlkene PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
5-BromoisoquinolineH₂C=CH(CF₂)₇CF₃Pd(OAc)₂NaOAcDMF/THF12085
BromobenzeneStyrenePd(OAc)₂ / SPO ligandK₂CO₃Toluene12099
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10095

The Kumada coupling, first reported in 1972, is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org It stands as one of the earliest examples of catalytic cross-coupling and is highly effective for forming C-C bonds. wikipedia.org The high nucleophilicity of Grignard reagents often leads to very fast reaction rates. However, this high reactivity also limits the functional group tolerance of the reaction, as Grignard reagents are incompatible with acidic protons (e.g., alcohols, amines) and certain carbonyl groups. organic-chemistry.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org Both palladium and nickel catalysts are effective, with nickel often being a more cost-effective choice. organic-chemistry.org For a substrate like this compound, the ester group could potentially be reactive towards the Grignard reagent, necessitating careful selection of reaction conditions, such as low temperatures, to favor the cross-coupling pathway over nucleophilic attack at the ester.

Representative Research Findings:

While specific applications of Kumada coupling to this compound are not well-documented, the reaction is broadly applicable to aryl and heteroaryl bromides. For example, ligand-free, nickel-catalyzed Kumada couplings of various aryl bromides with tert-butylmagnesium chloride have been developed, allowing for the construction of sterically hindered quaternary carbon centers. rhhz.net Furthermore, palladium-catalyzed Kumada reactions of unprotected bromoanilines have been achieved using specialized Buchwald-type ligands, demonstrating that with the right catalytic system, even sensitive functional groups can be tolerated. nih.gov These findings suggest that a carefully optimized Kumada coupling protocol could be a viable method for introducing alkyl or aryl groups at the C-7 position of the target isoquinoline.

Table 5: General Conditions for Kumada Coupling of Aryl Bromides
Aryl Bromide SubstrateGrignard ReagentCatalyst SystemSolventTemperature (°C)Yield (%)
2-Bromonaphthalenet-BuMgClNiCl₂ (ligand-free)THF-1075
4-BromoanilineMeMgBrPd₂(dba)₃ / BPhos ligandTHFRT99
4-BromotoluenePhMgBrPd(PPh₃)₄THFRT to 60High

Nickel-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the isoquinoline ring is a prime site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many such transformations. wisc.edu These reactions benefit from the unique reactivity of nickel catalysts, which can enable the coupling of a diverse range of electrophiles and nucleophiles with high functional group tolerance. wisc.eduprinceton.edu

For this compound, nickel-catalyzed Suzuki-Miyaura coupling with various arylboronic acids can be employed to synthesize 7-arylisoquinoline derivatives. A typical catalytic system might involve a Ni(0) precursor, such as Ni(COD)₂, in combination with a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃) and a base. researchgate.net These reactions facilitate the formation of a C(sp²)-C(sp²) bond, effectively replacing the bromine atom with a new aryl substituent. Furthermore, nickel catalysis is effective for coupling with sp³-hybridized carbons, expanding the scope of accessible molecules. princeton.edu The development of photoredox/nickel dual catalysis has further broadened the possibilities, allowing for decarboxylative cross-couplings and the use of readily available carboxylic acids as coupling partners. princeton.edunih.gov

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions
Coupling PartnerCatalyst/LigandBaseSolventPotential Product
Phenylboronic AcidNi(COD)₂ / PCy₃t-BuOKTolueneEthyl 7-phenylisoquinoline-1-carboxylate
4-Methoxyphenylboronic AcidNiCl₂(dppp)K₂CO₃Dioxane/H₂OEthyl 7-(4-methoxyphenyl)isoquinoline-1-carboxylate
Alkyl-zinc reagentNi(acac)₂ / bipy-THFEthyl 7-alkylisoquinoline-1-carboxylate

Copper-Mediated Coupling Reactions

Copper-mediated reactions provide a complementary approach for functionalizing the C-Br bond. These methods are particularly well-suited for forming C-N, C-O, and C-S bonds, as well as for certain C-C bond formations, such as the coupling with alkynes (Sonogashira-type reaction, which can also be copper-catalyzed). The classic Ullmann condensation, for instance, uses a copper catalyst to couple aryl halides with alcohols, amines, or thiols.

Modern copper-catalyzed protocols often utilize a Cu(I) source, such as CuI or CuTC (copper(I) thiophene-2-carboxylate), often in the presence of a ligand like phenanthroline or a diamine to stabilize the catalyst and facilitate the reaction. nih.gov For this compound, a copper-catalyzed coupling with an amine or an N-heterocycle would yield the corresponding 7-aminoisoquinoline derivative. Similarly, reaction with an alcohol or phenol (B47542) would produce a 7-alkoxy or 7-aryloxy derivative. These transformations are crucial for modifying the electronic and pharmacokinetic properties of the isoquinoline core.

Table 2: Examples of Copper-Mediated Coupling Reactions
NucleophileCatalyst/LigandBaseSolventPotential Product
MorpholineCuI / L-ProlineK₂CO₃DMSOEthyl 7-(morpholin-4-yl)isoquinoline-1-carboxylate
Sodium Methoxide (B1231860)CuI / Phenanthroline-DMFEthyl 7-methoxyisoquinoline-1-carboxylate
PhenylacetyleneCuI / Pd(PPh₃)₂Cl₂Et₃NTHFEthyl 7-(phenylethynyl)isoquinoline-1-carboxylate

Transformations of the Ethyl Ester Group

The ethyl ester at the 1-position is a versatile handle for a variety of chemical modifications, allowing for the introduction of different functional groups and the construction of new molecular frameworks.

Hydrolysis to Carboxylic Acid Derivatives

One of the most fundamental transformations of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 7-Bromoisoquinoline-1-carboxylic acid. This reaction can be readily achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is typically performed by heating the ester in an aqueous solution of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the carboxylic acid product.

Base-mediated hydrolysis (saponification): This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a water/alcohol mixture. This reaction is irreversible as the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. A subsequent acidification step is required to isolate the neutral carboxylic acid.

The resulting 7-Bromoisoquinoline-1-carboxylic acid is a key intermediate for further reactions, most notably amidation via coupling reagents.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org To convert this compound into a different ester, such as the methyl or benzyl (B1604629) ester, the compound is treated with a large excess of the corresponding alcohol (methanol or benzyl alcohol) in the presence of a catalyst. Using the alcohol as the solvent is a common strategy to drive the reaction to completion. masterorganicchemistry.com

Acid-catalyzed transesterification: A catalytic amount of a strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen, making the ester more electrophilic and susceptible to attack by the new alcohol.

Base-catalyzed transesterification: A catalytic amount of a strong base (e.g., sodium methoxide for conversion to a methyl ester) generates an alkoxide from the new alcohol, which acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com

Reduction to Alcohol or Aldehyde functionalities

The ethyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether, will fully reduce the ester to the corresponding primary alcohol, (7-bromoisoquinolin-1-yl)methanol. The reaction proceeds via an aldehyde intermediate which is immediately reduced further. A careful aqueous workup is required to quench the excess reagent and protonate the resulting alkoxide.

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 7-bromoisoquinoline-1-carbaldehyde, is more challenging but can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. The reaction is typically carried out at -78 °C to prevent over-reduction to the alcohol.

Amidation and Other Nucleophilic Acyl Substitutions

The conversion of the ethyl ester into an amide (amidation) is a critical transformation for generating derivatives with potential biological activity. nih.govrsc.org This can be accomplished through several methods.

Direct Aminolysis: This involves the direct reaction of the ester with a primary or secondary amine. The reaction is often slow and may require high temperatures or the use of a catalyst to proceed at a reasonable rate. The nucleophilic amine attacks the electrophilic ester carbonyl, leading to the displacement of ethanol (B145695).

Two-Step Amidation via Carboxylic Acid: A more common and generally higher-yielding approach is to first hydrolyze the ester to 7-Bromoisoquinoline-1-carboxylic acid, as described in section 3.2.1. The resulting acid is then coupled with an amine using a peptide coupling reagent. researchgate.net Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts like HATU, which activate the carboxylic acid towards nucleophilic attack by the amine. ucl.ac.uk This method is very general and allows for the synthesis of a wide variety of amides, including 7-Bromoisoquinoline-1-carboxamide. nih.gov

Table 3: Amidation Strategies
MethodReagentsIntermediateFinal Product Example
Direct AminolysisAmmonia (B1221849) (aq.) or NH₃ (gas), HeatNone7-Bromoisoquinoline-1-carboxamide
Two-Step Coupling1. NaOH, H₂O/EtOH; 2. EDC/HOBt, Aniline, DMF7-Bromoisoquinoline-1-carboxylic acidN-phenyl-7-bromoisoquinoline-1-carboxamide

Reactions Involving the Isoquinoline Nitrogen Heterocycle

The presence of the nitrogen atom in the isoquinoline core profoundly influences its reactivity. The lone pair of electrons on the nitrogen imparts basicity and nucleophilicity, while its electron-withdrawing nature deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C-1 position.

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is a challenging transformation due to the deactivating effect of the nitrogen atom, which protonates under typical acidic reaction conditions, further deactivating the ring system. wikipedia.org Consequently, harsh conditions are often required, and the substitution pattern is dictated by the electronic effects of both the nitrogen atom and the existing substituents.

In the case of this compound, the pyridine ring is strongly deactivated. The benzene (B151609) ring, while less deactivated, is influenced by the bromo and the annulated pyridine ring. Generally, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene moiety at positions C-5 and C-8. iust.ac.ir The directing effects of the 7-bromo and 1-carboxylate groups would need to be considered. Halogens are deactivating but ortho-, para-directing, while the ester group is deactivating and meta-directing with respect to the benzene ring.

ReactionReagentsExpected Major Product(s)Notes
NitrationHNO₃, H₂SO₄5-Nitro and/or 8-Nitro derivativesThe precise regioselectivity would depend on the interplay of electronic and steric factors.
BrominationBr₂, FeBr₃5,7-Dibromo and/or 7,8-Dibromo derivativesFurther halogenation would likely occur on the benzene ring.

Nucleophilic Additions to the Isoquinoline Ring System

The electron-deficient nature of the pyridine portion of the isoquinoline ring system makes it susceptible to nucleophilic attack, particularly at the C-1 position. This reactivity is enhanced by the presence of the electron-withdrawing ethyl carboxylate group at this position. Nucleophilic addition reactions often proceed via the formation of a dihydroisoquinoline intermediate, which can then be rearomatized or undergo further transformation. wikipedia.org

A common strategy to enhance the electrophilicity of the isoquinoline ring is through N-alkylation or N-acylation to form an isoquinolinium salt. This modification significantly activates the C-1 position for attack by a wide range of nucleophiles.

Organometallic reagents, such as Grignard reagents and organolithiums, are potent nucleophiles that can add to the C-1 position. While direct reaction with this compound might be sluggish, its corresponding N-acyl or N-alkyl isoquinolinium salt would be expected to react readily. For example, the addition of a nucleophile to a carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the context of the ester at C-1, while direct nucleophilic attack on the ring is possible, reactions at the carbonyl group of the ester can also occur, especially with strong nucleophiles.

NucleophileSubstrate ActivationExpected Intermediate/Product
Grignard Reagent (R-MgX)N-Alkylation (e.g., with MeI)1-Alkyl-1,2-dihydroisoquinoline derivative
Organolithium (R-Li)N-Acylation (e.g., with Ac₂O)1-Alkyl-1,2-dihydroisoquinoline derivative
Cyanide (e.g., KCN)N-Alkylation1-Cyano-1,2-dihydroisoquinoline derivative

Ligand Formation and Coordination Chemistry

The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group in this compound can act as potential donor sites for coordination with metal ions. The ability of isoquinoline and its derivatives to form coordination compounds is well-documented. mdpi.compolimi.it

The nitrogen atom, with its available lone pair of electrons, can coordinate to a variety of transition metals. The carboxylate group, either in its ester form or after hydrolysis to the corresponding carboxylic acid, provides additional coordination sites (the carbonyl oxygen and, in the case of the carboxylate, the anionic oxygen). This allows for the formation of bidentate or even polydentate ligands, leading to the assembly of diverse metal-organic frameworks (MOFs) and coordination polymers. polimi.itresearchgate.net

For instance, studies on 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid have shown that it can act as a bidentate ligand, coordinating with metal ions like Cu²⁺ and Co²⁺. mdpi.com Similarly, isoquinoline-5-carboxylic acid has been used to synthesize 2D coordination polymers with Cu(II) ions. polimi.it While specific studies on the coordination chemistry of this compound are limited, it is reasonable to expect that it can form stable complexes with various metal centers, with the coordination mode depending on the metal ion, the solvent system, and the reaction conditions.

Metal IonPotential Coordination SitesPotential Complex Structure
Cu(II)N (isoquinoline), O (carbonyl)Mononuclear or polynuclear complex
Co(II)N (isoquinoline), O (carbonyl)Mononuclear or polynuclear complex
Fe(III)N (isoquinoline), O (carbonyl)Mononuclear or polynuclear complex

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective transformations involving the isoquinoline scaffold is of significant interest due to the prevalence of chiral isoquinoline alkaloids in nature and their diverse biological activities. This compound can serve as a precursor for the synthesis of chiral isoquinoline derivatives through various asymmetric strategies. nih.gov

One common approach involves the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives. nih.gov This can be achieved through methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, utilizing chiral auxiliaries to control the stereochemistry. nih.gov

Another strategy is the enantioselective functionalization of the isoquinoline core. This can involve the use of chiral catalysts to direct the addition of nucleophiles or other reagents to a specific face of the molecule. Although specific examples for this compound are not prevalent, the general principles of asymmetric synthesis can be applied. For instance, chiral derivatizing agents can be used to resolve racemic mixtures of isoquinoline derivatives or to introduce a chiral center that directs subsequent transformations.

The synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives highlights a multistep synthesis approach where chirality could be introduced at various stages. nih.gov

TransformationChiral StrategyPotential Chiral Product
Reduction of Isoquinoline RingChiral reducing agents or catalytic hydrogenation with a chiral catalystChiral tetrahydroisoquinoline derivative
Nucleophilic Addition to C-1Use of a chiral nucleophile or a chiral catalystChiral 1-substituted-1,2-dihydroisoquinoline
Derivatization of CarboxylateReaction with a chiral alcohol or amineDiastereomeric esters or amides

Advanced Applications of Ethyl 7 Bromoisoquinoline 1 Carboxylate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique structure of Ethyl 7-Bromoisoquinoline-1-carboxylate makes it an ideal starting material for the synthesis of complex heterocyclic compounds, including polycyclic aromatic systems and fused rings, which are prevalent in natural products and pharmaceuticals. nih.gov

Access to Polycyclic Aromatic Compounds

The bromine atom at the 7-position serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the systematic extension of the aromatic system.

Suzuki Coupling: Reaction with arylboronic acids introduces new aryl groups, leading to the formation of 7-arylisoquinoline derivatives.

Sonogashira Coupling: Coupling with terminal alkynes yields 7-alkynylisoquinolines, which can be further elaborated into more complex structures.

Heck Coupling: Reaction with alkenes provides a route to 7-alkenylisoquinolines.

These reactions effectively expand the π-conjugated system of the isoquinoline (B145761) core, generating larger polycyclic aromatic compounds. The ethyl carboxylate group at the 1-position can be subsequently modified, for instance, by hydrolysis to the carboxylic acid followed by cyclization, to create even more elaborate polycyclic frameworks.

Synthesis of Fused Ring Systems

The dual functionality of this compound is instrumental in the synthesis of fused ring systems, where additional rings are built onto the isoquinoline scaffold. nih.gov A common strategy involves an initial substitution at the C-7 position, followed by an intramolecular cyclization. For example, a Buchwald-Hartwig amination can introduce an amine-containing side chain. This new substituent can then be induced to react with the C-6 or C-8 position of the isoquinoline ring, or with a derivative of the C-1 ester group, to forge a new fused heterocyclic ring. Such fused systems are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. nih.gov

Reaction TypeReagentsResulting IntermediateApplication
Suzuki CouplingArylboronic Acid, Pd Catalyst7-ArylisoquinolineBuilding block for extended PACs
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalyst7-AlkynylisoquinolinePrecursor for complex aromatics
Buchwald-Hartwig AminationAmine, Pd Catalyst7-Amino-isoquinolineIntermediate for fused ring synthesis

Precursor for Advanced Organic Materials

The distinct electronic properties and rigid structure of the isoquinoline ring make this compound a valuable precursor for the design of novel organic materials with tailored functionalities.

Development of Functional Polymers and Copolymers

The presence of the bromine atom allows this molecule to be used as a monomer in polymerization reactions. Through techniques like Suzuki or Stille polycondensation, it can be incorporated into the backbone of conjugated polymers. The isoquinoline unit can influence the electronic properties, such as the band gap and charge mobility, of the resulting polymer. These materials are investigated for potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Ligands for Metal-Organic Frameworks (MOFs)

Upon hydrolysis of the ethyl ester to the corresponding carboxylic acid, the molecule can function as an organic linker for the construction of Metal-Organic Frameworks (MOFs). researchgate.netwikipedia.org The carboxylate group and the nitrogen atom of the isoquinoline ring can both serve as coordination sites for metal ions, forming a stable, porous, three-dimensional network. researchgate.net MOFs are crystalline materials with exceptionally high surface areas, making them promising candidates for applications in gas storage, separation, and catalysis. researchgate.net The bromine atom offers a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties after its initial assembly.

Probes and Tools in Chemical Biology

The isoquinoline core is a privileged scaffold found in numerous biologically active compounds. The functional handles on this compound allow for its derivatization into molecular probes to study biological processes. The bromine atom can be substituted with a variety of tags using cross-coupling chemistry:

Fluorophores: Attachment of a fluorescent dye allows the molecule to be used as a probe for fluorescence imaging in cells.

Affinity Tags: Introduction of a group like biotin (B1667282) enables the identification and isolation of protein binding partners through affinity purification techniques.

Photo-crosslinkers: Incorporation of a photo-reactive group can be used to map molecular interactions within a biological system.

These customized tools are valuable for elucidating the mechanism of action of isoquinoline-based drugs and for discovering new biological targets.

Development of Fluorescent Probes based on Isoquinoline Scaffolds

The isoquinoline nucleus is a key structural motif in a variety of fluorescent molecules due to its inherent photophysical properties. The presence of the bromine atom at the 7-position and the ethyl carboxylate at the 1-position of this compound offers strategic points for chemical modification to develop novel fluorescent probes. The bromo group serves as a versatile handle for introducing various substituents through transition-metal-catalyzed cross-coupling reactions, which can significantly influence the fluorescence properties of the resulting molecule.

Palladium-Catalyzed Cross-Coupling Reactions:

One of the most powerful strategies for the functionalization of this compound is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-7 position, enabling the synthesis of a diverse library of isoquinoline derivatives with tunable photophysical properties.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. By reacting this compound with various aryl or heteroaryl boronic acids or esters, a wide range of 7-arylisoquinoline-1-carboxylates can be synthesized. The introduction of different aromatic systems at the 7-position can extend the π-conjugation of the isoquinoline core, leading to a red-shift in the emission wavelength and an increase in the fluorescence quantum yield. The electronic nature of the substituent on the coupled aryl ring can further modulate the fluorescence, making it sensitive to the local environment.

Sonogashira Coupling: The Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another valuable tool for modifying the isoquinoline scaffold. The introduction of an alkyne moiety at the 7-position can serve as a linker to attach other fluorophores or functional groups. Furthermore, the resulting arylethynylisoquinolines often exhibit interesting photophysical properties, including enhanced fluorescence and sensitivity to metal ions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 7-position. By coupling this compound with various primary or secondary amines, a series of 7-aminoisoquinoline-1-carboxylates can be prepared. The introduction of an amino group, which is a strong electron-donating group, can significantly enhance the fluorescence quantum yield and induce a large Stokes shift. The nature of the amine substituent can be varied to fine-tune the photophysical and chemical properties of the resulting fluorescent probe.

Table 1: Potential Fluorescent Probes Derived from this compound

Coupling ReactionReactantPotential Probe Functionality
Suzuki-MiyauraArylboronic acid with electron-donating groupsEnvironmentally sensitive probes
SonogashiraAlkyne-functionalized fluorophoreFRET (Förster Resonance Energy Transfer) probes
Buchwald-HartwigAmine with a receptor-binding moietyTargeted biological imaging probes

The ethyl carboxylate group at the 1-position also plays a crucial role. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to biomolecules such as amino acids, peptides, or proteins. This allows for the site-specific labeling of biological targets, enabling the study of their localization and dynamics within living cells.

Chemical Tool Applications in Mechanistic Studies

Beyond its use in the synthesis of fluorescent probes, this compound can also serve as a valuable chemical tool for elucidating reaction mechanisms. The distinct reactivity of its two functional groups allows for its incorporation into molecules designed to probe specific chemical transformations.

Probing Reaction Pathways:

The 7-bromo substituent can be used as a handle to attach the isoquinoline moiety to a larger molecular system whose reaction mechanism is under investigation. For instance, it can be incorporated into a substrate for a catalytic reaction. By monitoring the fate of the isoquinoline fragment, which can be readily detected due to its unique spectroscopic signature, insights into the reaction pathway can be gained.

Investigating Enzyme Inhibition:

The isoquinoline scaffold is a common feature in many biologically active compounds, including enzyme inhibitors. This compound can be used as a starting material to synthesize libraries of potential enzyme inhibitors. The bromine atom allows for the introduction of diverse substituents that can interact with different pockets of an enzyme's active site. The ester group can be modified to mimic the natural substrate of the enzyme. By systematically varying the substituents at the 7-position and observing the effect on enzyme inhibition, a structure-activity relationship (SAR) can be established, providing valuable information about the enzyme's binding site and catalytic mechanism.

Table 2: Application of this compound in Mechanistic Studies

Application AreaMethod of UseInformation Gained
Reaction Mechanism ElucidationIncorporation into a reactant and tracking its transformationIdentification of intermediates and reaction pathways
Enzyme Inhibition StudiesSynthesis of a library of derivatives with varying substituentsStructure-activity relationships and inhibitor binding modes
Probing Metal-Ligand InteractionsFunctionalization with a chelating groupUnderstanding the coordination chemistry and catalytic activity of metal complexes

Theoretical and Computational Investigations of Ethyl 7 Bromoisoquinoline 1 Carboxylate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are instrumental in elucidating the geometric and electronic features that govern the stability and reactivity of molecules like Ethyl 7-Bromoisoquinoline-1-carboxylate.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of atoms in space. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

For the parent isoquinoline (B145761) molecule, DFT calculations have been performed to determine its optimized structure. nih.govnih.gov These studies provide a baseline for understanding the geometry of its derivatives. For instance, the calculated bond lengths and angles for isoquinoline show good agreement with experimental data, validating the computational approach. nih.gov In a study on various quinoline (B57606) derivatives, DFT was used to optimize molecular geometries, providing insights into their structural features. nih.govnumberanalytics.com The introduction of a bromo group at the 7-position and an ethyl carboxylate group at the 1-position of the isoquinoline core would be expected to induce specific changes in the geometry, such as minor elongations of adjacent C-C bonds and alterations in the planarity of the ring system, which could be precisely quantified by DFT.

Table 1: Illustrative DFT Calculated Geometrical Parameters for Isoquinoline nih.gov (Note: This data is for the parent isoquinoline and serves as a reference.)

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Dipole Moment2.004 D
Rotational Constant (GHz)3.101
Rotational Constant (GHz)1.22
Rotational Constant (GHz)0.875

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of chemical species. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnumberanalytics.com

In studies of isoquinoline and its derivatives, FMO analysis has been used to understand their electronic properties and reactivity. For isoquinoline itself, DFT calculations have determined the HOMO and LUMO energy levels. nih.gov A computational study on various isoquinoline-based chromophores employed FMO analysis to examine electronic transitions and molecular reactivity. nih.gov The results showed that the distribution of HOMO and LUMO orbitals across the molecular framework could predict the sites of electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the bromo and ethyl carboxylate groups would be expected to lower both the HOMO and LUMO energy levels, influencing its reactivity profile.

Table 2: Representative FMO Data for Isoquinoline nih.gov (Note: This data is for the parent isoquinoline and is presented for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-5.581
LUMO1.801
Energy Gap (ΔE)3.78

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnumberanalytics.com By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help to understand the photophysical properties of a compound. These transitions, often from HOMO to LUMO or other nearby orbitals, are critical for applications in materials science and photochemistry. nih.gov

Furthermore, the calculation of molecular vibrations provides theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.govnih.gov The vibrational modes themselves can also offer insights into the strength of chemical bonds and the flexibility of the molecule, which can be related to its reactivity. For instance, a study on isoquinoline used DFT to calculate its vibrational frequencies, which aligned well with experimental IR spectra. nih.gov Such an analysis for this compound would allow for the assignment of characteristic vibrational modes associated with the C-Br, C=O, and ester C-O stretches, providing a theoretical fingerprint of the molecule.

Mechanistic Studies of Chemical Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a detailed picture of how a reaction proceeds.

Theoretical calculations can be used to explore various possible pathways for a chemical reaction and to determine the most energetically favorable route. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their activation energies. A lower activation energy corresponds to a faster reaction rate.

While specific mechanistic studies on reactions of this compound are not available, computational investigations into the reactions of related isoquinoline derivatives are instructive. For example, DFT calculations have been used to investigate the mechanism of nucleophilic addition to isoquinolinequinones, revealing the role of N-oxide assistance in directing the reaction pathway. acs.org In another study, the mechanism of Pd(II)-catalyzed C-H functionalization of quinoline N-oxides was elucidated using DFT, identifying the key intermediates and transition states that control the regioselectivity of the reaction. rsc.org These studies showcase how computational methods can unravel complex reaction mechanisms, providing insights that would be difficult to obtain through experimental means alone. For this compound, such studies could predict the most likely sites for nucleophilic or electrophilic attack and model the transition states for various functionalization reactions.

Many chemical reactions can yield multiple products, and predicting the selectivity (regioselectivity, chemoselectivity, and stereoselectivity) is a major challenge in organic synthesis. Computational methods can be highly effective in predicting and explaining the selectivity of reactions by comparing the activation energies of the transition states leading to the different possible products. acs.org

The regioselectivity of functionalizing the isoquinoline ring is a critical aspect of its chemistry. researchgate.netmdpi.comnih.gov Computational studies have been successfully applied to understand the factors controlling regioselectivity in various reactions of quinolines and isoquinolines. acs.orgmdpi.comnih.gov For instance, the regioselectivity of the Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines has been analyzed, showing that substituents on the aromatic ring play a determining role. researchgate.net DFT calculations on the C-H functionalization of quinoline N-oxides have explained the observed C8 versus C2 selectivity based on the relative energies of the transition states. rsc.org For this compound, computational analysis could predict the regioselectivity of, for example, palladium-catalyzed cross-coupling reactions, by modeling the different possible reaction pathways and identifying the one with the lowest energy barrier. Similarly, if chiral centers were to be introduced, computational methods could be used to predict the stereochemical outcome of the reaction.

Advanced Computational Techniques for Chemical Insights

Advanced computational methods provide profound insights into the electronic structure, stability, and reactivity of molecules, going beyond simple geometric parameters. For this compound, techniques such as Natural Bond Orbital (NBO) analysis and quantum topological analyses like Non-Covalent Interaction (NCI) and Atoms-in-Molecules (AIM) are instrumental in elucidating the intricate details of its chemical nature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized framework of chemical bonds and lone pairs, closely resembling classical Lewis structures. uni-muenchen.dewisc.edu This technique provides a quantitative description of intramolecular and intermolecular bonding, charge distribution, and conjugative interactions between electron donors and acceptors. nih.govresearchgate.net The analysis focuses on charge transfer events from filled "donor" orbitals to empty "acceptor" orbitals, the energetic significance of which is evaluated using second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions signify delocalization corrections to the idealized Lewis structure and are key to understanding molecular stability and reactivity. uni-muenchen.de

For this compound, NBO analysis can quantify the electronic interactions within the molecule. Key interactions include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic isoquinoline ring system. The presence of the electron-withdrawing bromine atom and the ethyl carboxylate group significantly influences the electronic landscape. The stabilization energy, E(2), associated with each donor-acceptor interaction is a direct measure of the interaction's strength. Higher E(2) values indicate more intense interactions and greater stabilization of the molecule. researchgate.net

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) N5π* (C4-C10)25.85Lone Pair Delocalization
LP (1) N5π* (C6-C7)21.50Lone Pair Delocalization
LP (2) O12π* (C1-C11)35.10Resonance Interaction
π (C7-C8)π* (C6-C10)18.90π-Conjugation
π (C1-C9)π* (C4-C10)16.40π-Conjugation

Note: The data presented are representative values for a model isoquinoline system to illustrate the typical outcomes of an NBO analysis and are not specific experimental results for this compound.

Non-Covalent Interaction (NCI) and Atom-in-Molecule (AIM) Analyses

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak, non-covalent interactions within and between molecules. researchgate.net Based on the electron density (ρ) and its reduced density gradient (RDG), NCI analysis identifies regions in real space where non-covalent interactions occur. researchgate.net These interactions are then typically color-mapped onto an isosurface:

Blue regions indicate strong, attractive interactions such as hydrogen bonds or strong halogen bonds.

Green regions signify weaker, delocalized interactions like van der Waals forces.

Red regions correspond to strong, repulsive interactions, often due to steric clashes or ring strain. researchgate.net

For this compound, an NCI analysis would reveal intramolecular interactions that contribute to its conformational stability. Potential interactions include weak C-H···N or C-H···O hydrogen bonds between the ethyl group and the isoquinoline core or the carboxylate oxygen. Furthermore, the bromine atom at the 7-position is a potential halogen bond donor, which could lead to significant intramolecular or intermolecular interactions that influence crystal packing. rsc.org

Atoms-in-Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.org This partitioning allows for the calculation of atomic properties and a detailed topological analysis of the electron density to characterize chemical bonding. wikipedia.org The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms.

Several topological parameters at a BCP are used to define the nature of the chemical bond:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions).

Ellipticity (ε) : This parameter measures the deviation of the electron density at the BCP from cylindrical symmetry and is used to quantify the π-character of a bond.

In this compound, AIM analysis would be used to quantify the strength and nature of the covalent bonds within the aromatic system and the ester group, as well as to characterize weaker non-covalent interactions. The table below provides typical ranges for AIM parameters for various bond types relevant to the molecule.

Bond TypeElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Bond Nature
C-C (Aromatic)0.28 - 0.32-0.80 to -1.00Covalent
C=N (Aromatic)0.33 - 0.37-0.50 to -0.70Polar Covalent
C=O (Ester)0.35 - 0.40+0.10 to +0.30Polar Covalent
C-Br0.15 - 0.18-0.30 to -0.40Polar Covalent
C-H···O (H-bond)0.01 - 0.04+0.05 to +0.15Non-Covalent (Electrostatic)

Note: The data presented are representative values for bond types found in similar molecular systems to illustrate the typical outcomes of an AIM analysis and are not specific experimental results for this compound.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is spurring the development of environmentally benign synthetic methods. For Ethyl 7-Bromoisoquinoline-1-carboxylate, this involves exploring energy-efficient catalytic systems that minimize waste and utilize less hazardous reagents.

Photocatalytic and Electrocatalytic Approaches

Recent advancements in photoredox and electrocatalytic C-H functionalization offer promising avenues for the synthesis of isoquinoline (B145761) derivatives. researchgate.netresearchgate.netacs.orgrsc.org These methods provide mild and efficient alternatives to traditional synthetic routes, which often require harsh conditions and stoichiometric oxidants.

Photocatalytic Synthesis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. researchgate.net For the synthesis of the isoquinoline core, photocatalytic strategies could enable direct C-H activation and annulation reactions under ambient conditions. researchgate.net Future research may focus on developing photocatalytic systems that can directly construct the 7-bromoisoquinoline (B118868) skeleton from readily available precursors, potentially reducing the number of synthetic steps and improving atom economy.

Electrocatalytic C-H Activation: Electrocatalysis represents another green approach, using electricity as a clean reagent to drive chemical transformations. acs.org Transition-metal-catalyzed electrochemical C-H activation has been successfully applied to the synthesis of various nitrogen-containing heterocycles. acs.org The application of this technology to the synthesis of this compound could offer a highly efficient and sustainable manufacturing process, avoiding the use of chemical oxidants and reducing waste generation. acs.org

A comparative overview of potential green synthetic approaches is presented in Table 1.

MethodPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source, high selectivity.Development of novel photocatalysts, exploration of new reaction pathways for direct C-H functionalization.
Electrocatalysis Use of electricity as a clean oxidant, high efficiency, potential for scalability.Design of robust electrocatalytic systems, optimization of reaction conditions for complex substrates.

Biocatalytic Transformations of Bromoisoquinoline Esters

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. acsgcipr.org Enzymes can operate under mild conditions in aqueous media, providing a sustainable alternative to conventional chemical methods. acsgcipr.org For a molecule like this compound, biocatalysis could be employed for both its synthesis and further modification.

Enzymatic Hydrolysis and Transesterification: Hydrolases, such as lipases and esterases, are well-known for their ability to catalyze the hydrolysis and transesterification of esters with high enantioselectivity. acsgcipr.orgmdpi.comemerginginvestigators.orgresearchgate.net Research into the biocatalytic hydrolysis of the ethyl ester group in this compound could provide a green route to the corresponding carboxylic acid, a valuable intermediate for further functionalization. Similarly, enzymatic transesterification could be explored to introduce different alkyl groups to the carboxylate moiety, expanding the diversity of accessible derivatives. nih.govgoogle.comrsc.org While the enzymatic transformation of brominated aromatic compounds can be challenging for some enzymes, studies on brominated fatty acid esters suggest that biocatalysts can be identified for such transformations. researchgate.netnih.gov

Future research in this area will likely focus on:

Screening for and engineering enzymes with high activity and selectivity towards bromoisoquinoline esters.

Optimizing reaction conditions to enhance enzyme stability and productivity.

Developing whole-cell biocatalytic systems to simplify enzyme purification and improve cost-effectiveness.

Exploration of Novel Reactivity Modalities

Beyond improving existing synthetic routes, a key area of future research lies in discovering and developing new chemical transformations that can unlock novel applications for this compound.

Unconventional Activation of the Bromo-Substituent

The bromo-substituent at the 7-position is a key functional handle for further molecular elaboration, typically through traditional cross-coupling reactions. However, emerging strategies for the activation of aryl halides are opening up new possibilities.

Halogen-Atom Transfer (XAT): Photoinduced halogen-atom transfer (XAT) has recently emerged as a powerful method for the generation of carbon-centered radicals from organic halides under mild conditions. nih.govresearchgate.netrsc.orgresearchgate.netacs.org This approach, often utilizing boryl radicals, can activate aryl bromides for subsequent C-C or C-heteroatom bond formation. nih.govresearchgate.netacs.org Applying XAT to this compound could enable novel coupling reactions that are not accessible through traditional methods, providing access to a wider range of functionalized isoquinolines. The versatility of this method has been demonstrated in the late-stage functionalization of complex molecules. nih.gov

Future work in this area could explore:

The development of new XAT catalysts and mediators with enhanced reactivity and selectivity.

The application of XAT-mediated reactions to introduce novel functionalities at the 7-position of the isoquinoline ring.

The combination of XAT with other reaction modalities in cascade processes.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. rsc.orgiau.irnih.govnih.govacs.orgacs.orgresearchgate.netacs.orgnih.govresearchgate.net The isoquinoline scaffold is a common target for such reactions. rsc.orgiau.irnih.govnih.govacs.orgacs.orgresearchgate.netacs.orgnih.govresearchgate.net

Future research could focus on designing cascade or multicomponent reactions where a precursor to this compound is assembled in situ, or where the molecule itself is used as a key building block. For instance, MCRs could be developed to introduce diverse substituents at various positions of the isoquinoline ring in a single step. nih.gov The development of novel MCRs involving isoquinoline derivatives continues to be an active area of research, offering significant potential for the rapid generation of molecular diversity. iau.irnih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering enhanced control, safety, and efficiency. uc.ptspringerprofessional.dersc.orgsci-hub.se

Flow Chemistry for Isoquinoline Synthesis: Continuous flow processing has been successfully applied to the synthesis of various heterocyclic compounds, offering advantages such as precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents safely. uc.ptspringerprofessional.dersc.orgsci-hub.se The synthesis of this compound could be adapted to a flow process, which would be particularly beneficial for scaling up production and for reactions that require precise temperature control or involve unstable intermediates. rsc.org Telescoped flow processes, where multiple reaction steps are performed sequentially in a continuous system, could further streamline the synthesis and reduce the need for intermediate purification. rsc.org

Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. acs.org An automated system could be developed to rapidly screen different reaction conditions for the synthesis of this compound and its derivatives. This would enable the rapid exploration of a wide chemical space and the efficient identification of optimal synthetic routes.

The potential benefits of integrating these technologies are summarized in Table 2.

TechnologyKey AdvantagesFuture Applications for this compound
Flow Chemistry Enhanced safety, improved reproducibility, precise control over reaction conditions, scalability.Development of continuous manufacturing processes, safe handling of hazardous reagents, synthesis of unstable intermediates. rsc.orgsci-hub.se
Automated Synthesis High-throughput screening, rapid reaction optimization, automated library synthesis.Accelerated discovery of new synthetic routes, rapid generation of derivative libraries for structure-activity relationship studies. acs.org

Expansion into Materials Science and Supramolecular Chemistry

The exploration of isoquinoline derivatives in materials science is a growing field of interest. The inherent properties of the isoquinoline scaffold, combined with the specific functionalities of this compound, open avenues for its use as a versatile building block in the creation of functional organic materials and intricate supramolecular structures.

Role in Supramolecular Assembly:

The presence of a bromine atom on the isoquinoline ring is a key feature that can be exploited in supramolecular chemistry through the formation of halogen bonds. Halogen bonding is a non-covalent interaction that can play a crucial role in directing the self-assembly of molecules to form well-ordered, extended structures. nih.govnih.gov This interaction, along with other non-covalent forces like hydrogen bonding and π-π stacking, can be used to construct complex supramolecular organic frameworks (SOFs). mdpi.com

The nitrogen atom in the isoquinoline ring can act as a halogen bond acceptor, while the bromine atom can act as a halogen bond donor. This donor-acceptor relationship can be harnessed to create predictable and robust supramolecular synthons, which are reliable structural motifs for building larger assemblies. nih.gov The interplay of these interactions can lead to the formation of one-dimensional chains, two-dimensional layers, and even three-dimensional networks. nih.govmdpi.com

Potential Applications in Functional Materials:

The unique electronic and structural properties of isoquinoline-based compounds make them attractive for applications in organic electronics. While research into this compound for these applications is in its early stages, the broader class of nitrogen-containing heterocyclic compounds is being investigated for use in organic semiconductors. nih.govtcichemicals.com The ability to form ordered structures through supramolecular interactions is critical for efficient charge transport in such materials.

Furthermore, the carboxylate functionality of this compound suggests its potential as a ligand for the construction of metal-organic frameworks (MOFs). scispace.comwikipedia.org MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. youtube.com The carboxylate group can coordinate with metal ions to form the nodes of the framework, while the isoquinoline backbone would form the linking struts. The bromine atom could then be used to further functionalize the pores of the MOF or to create inter-framework interactions.

Future Research Directions:

Future research in this area will likely focus on several key aspects:

Synthesis of Novel Supramolecular Architectures: A systematic study of the self-assembly behavior of this compound and its derivatives could lead to the discovery of new and predictable supramolecular motifs.

Development of Functional Materials: Investigating the photophysical and electronic properties of materials derived from this compound could uncover applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.

Creation of Novel MOFs: The use of this compound as a linker in the synthesis of MOFs could result in materials with unique topologies and properties, tailored for specific applications such as selective gas adsorption or heterogeneous catalysis.

The following table summarizes the key molecular features of this compound and their potential applications in materials science and supramolecular chemistry.

Molecular FeaturePotential RoleApplication Area
7-Bromo Substituent Halogen Bond DonorSupramolecular Assembly, Crystal Engineering
Isoquinoline Nitrogen Hydrogen/Halogen Bond AcceptorSupramolecular Assembly, Coordination with Metals
Carboxylate Group Metal LigandMetal-Organic Frameworks (MOFs)
Aromatic Core π-π Stacking InteractionsOrganic Electronics, Supramolecular Assembly

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 7-Bromoisoquinoline-1-carboxylate?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized isoquinoline core. For example, selective bromination at the 7-position can be achieved using bromine in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions. Subsequent esterification with ethyl chloroformate under alkaline conditions (e.g., sodium hydride in THF) introduces the carboxylate group. Reaction monitoring via TLC or HPLC ensures purity, and purification is performed via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ester group integrity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELX software for refinement) .
  • HPLC-PDA : Assesses purity (>98%) and identifies trace byproducts .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 7-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with analogs (e.g., Ethyl 6-bromoisoquinoline-1-carboxylate) show that steric hindrance and electronic effects at the 7-position reduce reaction rates compared to para-substituted derivatives. Kinetic studies using in-situ IR spectroscopy can quantify activation barriers for Pd-catalyzed couplings .

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding vs. van der Waals interactions) be resolved for this compound?

  • Methodological Answer : Use graph-set analysis (Etter’s formalism) to classify hydrogen-bonding patterns in crystal structures. SHELXL refinement parameters (R1, wR2) should be optimized to <5%. Discrepancies between calculated and observed diffraction data may arise from twinning or disorder; applying TWIN/BASF commands in SHELXTL improves model accuracy .

Q. What experimental design strategies (e.g., DOE) optimize yield and purity in large-scale synthesis?

  • Methodological Answer : A 232^3 factorial design evaluates factors like solvent polarity (e.g., DMF vs. THF), temperature (-10°C vs. 25°C), and catalyst loading (1% vs. 5% Pd). Response surface methodology identifies optimal conditions. For example, lower temperatures reduce debromination side reactions, while higher Pd loading accelerates coupling but increases metal contamination .

Q. How can structure-activity relationships (SAR) guide the development of this compound derivatives for antimicrobial activity?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with varying substituents (e.g., fluoro, methoxy) at the 1-, 3-, or 8-positions.
  • Step 2 : Test in vitro against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Step 3 : Corrogate data with computational models (e.g., molecular docking to bacterial topoisomerase IV). SAR trends show that electron-withdrawing groups (e.g., Br, F) enhance membrane penetration but may reduce target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.